molecular formula C10H8F4O3 B2426080 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone CAS No. 1516199-30-6

2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone

Cat. No.: B2426080
CAS No.: 1516199-30-6
M. Wt: 252.165
InChI Key: GBEAZYZMAJUHMR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone: is an organic compound with the molecular formula C10H8F4O3 and a molecular weight of 252.17 g/mol . This compound is characterized by the presence of trifluoromethyl and fluoro-dimethoxyphenyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H315, H319, H335 . These codes correspond to the following hazards: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . The compound has a GHS07 pictogram and the signal word “Warning” is used .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 2-fluoro-4,5-dimethoxybenzene under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro-dimethoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone is unique due to the presence of both trifluoromethyl and fluoro-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various scientific research applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-16-7-3-5(9(15)10(12,13)14)6(11)4-8(7)17-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEAZYZMAJUHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C(F)(F)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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